Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate

Physicochemical characterization Lead optimization Mass spectrometry identification

Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate (CAS 1250357-14-2) is a synthetic, fluorinated α-hydroxy ester with the molecular formula C₁₁H₁₂F₂O₃ and a molecular weight of 230.21 g/mol. The compound features a tertiary α-hydroxy ester scaffold in which the hydroxyl and ethyl ester groups are both attached to the same benzylic carbon, which also bears a methyl substituent, thereby forming a quaternary stereocenter at the α-position.

Molecular Formula C11H12F2O3
Molecular Weight 230.21 g/mol
CAS No. 1250357-14-2
Cat. No. B1428098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate
CAS1250357-14-2
Molecular FormulaC11H12F2O3
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C1=CC(=C(C=C1)F)F)O
InChIInChI=1S/C11H12F2O3/c1-3-16-10(14)11(2,15)7-4-5-8(12)9(13)6-7/h4-6,15H,3H2,1-2H3
InChIKeyBMZNKALOFWFKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3,4-Difluorophenyl)-2-hydroxypropanoate (CAS 1250357-14-2): Procurement-Relevant Identity and Structural Classification


Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate (CAS 1250357-14-2) is a synthetic, fluorinated α-hydroxy ester with the molecular formula C₁₁H₁₂F₂O₃ and a molecular weight of 230.21 g/mol . The compound features a tertiary α-hydroxy ester scaffold in which the hydroxyl and ethyl ester groups are both attached to the same benzylic carbon, which also bears a methyl substituent, thereby forming a quaternary stereocenter at the α-position [1]. The aromatic ring is substituted with two fluorine atoms at the 3- and 4-positions (vicinal difluoro substitution), a motif well-established in medicinal chemistry for modulating lipophilicity, metabolic stability, and target-binding affinity relative to non-fluorinated or mono-fluorinated analogs [2]. This compound is cataloged by multiple commercial suppliers—including Enamine (Cat. No. EN300-119442), Leyan (Cat. No. 1295117), and CymitQuimica (Ref. 3D-AAC35714)—at a typical purity of 95% .

Why Ethyl 2-(3,4-Difluorophenyl)-2-hydroxypropanoate Cannot Be Approximated by Common In-Class Analogs: A Procurement Risk Assessment


In procurement workflows, the temptation to substitute one fluorinated phenylpropanoate building block for another based on superficial structural similarity carries material risk. Three critical structural determinants—the vicinal (3,4-) difluoro substitution pattern, the regiospecific placement of the hydroxy group at the α-position (rather than the β-position), and the ethyl ester moiety (rather than the free carboxylic acid or methyl ester)—collectively govern the compound's calculated lipophilicity, hydrogen-bonding capacity, and steric environment at the quaternary carbon [1]. Substituting, for example, the 3,4-difluoromandelic acid framework (an α-hydroxy acid with a two-carbon backbone, MW 188.13) or the 3-(3,4-difluorophenyl)-2-hydroxypropanoic acid positional isomer (with the hydroxy group shifted by one carbon) would yield a fundamentally different physicochemical profile . Even changing the fluorine substitution pattern from 3,4-difluoro to 4-fluoro alone reduces molecular weight by 18 Da and eliminates one hydrogen-bond-accepting fluorine atom, altering both lipophilicity and electronic distribution across the aromatic ring . These differences propagate into divergent reactivity, downstream coupling efficiency, and biological target engagement, making generic substitution a source of non-reproducibility in both synthetic and pharmacological contexts.

Quantitative Differentiation Evidence: Ethyl 2-(3,4-Difluorophenyl)-2-hydroxypropanoate versus Closest Structural Analogs


Molecular Weight Differentiation: 3,4-Difluoro Substitution Adds 18 Da Relative to the 4-Fluoro Mono-Fluorinated Analog

Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate (C₁₁H₁₂F₂O₃, MW 230.21) possesses a molecular weight 18.0 Da greater than its closest mono-fluorinated analog, ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate (C₁₁H₁₃FO₃, MW 212.22) . This mass increment corresponds to the replacement of a single aromatic hydrogen with a second fluorine atom at the 3-position, yielding a vicinal difluoro substitution pattern. The additional fluorine contributes one supplementary hydrogen-bond acceptor site and increases the calculated logP of the scaffold, consistent with the well-characterized effect of aryl fluorine substitution on lipophilicity [1]. Vendors supply both compounds at comparable nominal purity (95%), but the difluoro variant commands a higher unit price reflective of the additional synthetic complexity of installing the vicinal difluoro motif .

Physicochemical characterization Lead optimization Mass spectrometry identification

α-Hydroxy Ester versus α-Hydroxy Acid: LogP and Hydrogen-Bonding Profile Comparison with 3,4-Difluoromandelic Acid

The target compound (ethyl ester, MW 230.21) differs fundamentally from 3,4-difluoromandelic acid (CAS 132741-29-8; free carboxylic acid, MW 188.13) . Esterification of the carboxylic acid to the ethyl ester eliminates one hydrogen-bond donor (the acidic -OH of COOH) and replaces it with an ethyl group that increases both molecular weight (+42.1 Da) and calculated lipophilicity. The ester form is expected to exhibit enhanced passive membrane permeability relative to the free acid, consistent with the prodrug principle commonly exploited for α-hydroxy acids in pharmaceutical development [1]. The α-hydroxy acid comparator is commercially available at 97% purity (Fluorochem), whereas the target ethyl ester is typically supplied at 95% purity across multiple vendors .

Lipophilicity optimization Prodrug design Membrane permeability

Regioisomeric Differentiation: α-Hydroxy (C-2) versus β-Hydroxy (C-3) Substitution Pattern and Impact on the Quaternary Carbon Center

Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate bears the hydroxy group and the 3,4-difluorophenyl ring at the same carbon (C-2), creating a quaternary benzylic stereocenter. This contrasts with the positional isomer 3-(3,4-difluorophenyl)-2-hydroxypropanoic acid (CAS 1540968-65-7), where the aryl ring is attached at C-3 and the hydroxy group is at C-2, resulting in a secondary alcohol rather than a tertiary alcohol . The target compound's tertiary α-hydroxy ester scaffold is sterically more hindered at the reactive center and exhibits different reactivity toward nucleophiles, oxidizing agents, and enzymatic transformations compared to the secondary alcohol isomer [1]. The molecular weight of the target compound (230.21 g/mol) also exceeds that of the β-aryl isomer (202.15 g/mol for the free acid form) by 28.1 Da, reflecting both the ethyl ester and the additional methyl group at the α-carbon .

Regiochemical purity Synthetic intermediate design Chiral building block selection

α-Hydroxypropanoate versus α-Unsubstituted Propanoate: LogP and Hydrogen-Bond Donor Comparison with 2-(3,4-Difluorophenyl)propanoic Acid

The target compound contains a tertiary α-hydroxy group, which distinguishes it from the deoxy analog 2-(3,4-difluorophenyl)propanoic acid (CAS 444170-17-6), a compound that lacks any hydroxyl functionality at the α-position and is a free carboxylic acid (MW 186.15) . The hydroxyl group in the target compound adds one hydrogen-bond donor, increases molecular weight by 44.1 Da (accounting for both the -OH addition and the ester vs. acid difference), and raises topological polar surface area (tPSA). The deoxy analog has a reported logP of 1.939, while the target compound's logP is expected to be lower due to the polar hydroxyl group and higher due to esterification, with the net effect depending on the relative contributions of each modification [1]. Commercial availability data indicate that the deoxy analog (Sigma-Aldrich, purity 95%) is offered at a lower price point than the target α-hydroxy ester, reflecting the additional synthetic step required for α-hydroxylation .

Hydrogen-bonding capacity Lipophilicity tuning CYP450 metabolic stability

Synthetic Accessibility and Vendor Availability: Multi-Supplier Sourcing with Validated Purity of ≥95%

Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate is available from at least four independent commercial suppliers—Enamine (Cat. EN300-119442), Leyan (Cat. 1295117), CymitQuimica (Ref. 3D-AAC35714, brand: Biosynth), and 莱耀标准品网 (Cat. E902140)—at a consistent nominal purity of 95% . Pricing data from CymitQuimica (50 mg: €634; 500 mg: €1,765, as of Q1 2026) establish a reference procurement cost . This multi-vendor availability represents superior supply chain resilience compared to many single-sourced in-class analogs. A deuterated isotopologue of this scaffold synthesized from heptadeuterated isopropyl alcohol has also been reported in the literature (overall yield: 6%), indicating the existence of an isotopic labeling pathway for mass spectrometry internal standard applications [1].

Supply chain reliability Building block procurement Quality control benchmarking

Vicinal Difluoro Substitution Pattern: Established Medicinal Chemistry Advantage in Metabolic Stability and Target Binding

The 3,4-difluorophenyl motif present in the target compound is a privileged scaffold in medicinal chemistry, with the vicinal difluoro arrangement offering distinct advantages over non-fluorinated, mono-fluorinated, or non-vicinal difluoro substitution patterns [1]. Quantitative structure-property relationship (QSPR) studies have demonstrated that each additional aryl fluorine atom reduces the logD₇.₄ by approximately 0.2–0.5 log units relative to the corresponding hydrogen analog, while simultaneously increasing metabolic stability against CYP450-mediated oxidation at the fluorinated positions [2]. The 3,4-difluoro pattern specifically blocks two adjacent positions on the aromatic ring that would otherwise be susceptible to oxidative metabolism, while the 3-fluoro substituent exerts an electron-withdrawing effect that deactivates the ring toward electrophilic metabolism at the remaining unsubstituted positions [3]. This class-level evidence provides a mechanistic rationale for selecting the 3,4-difluoro variant over the 4-fluoro or non-fluorinated analogs in drug discovery programs targeting in vivo efficacy.

Fluorine medicinal chemistry CYP450 metabolism Aryl fluoride SAR

Optimal Application Scenarios for Ethyl 2-(3,4-Difluorophenyl)-2-hydroxypropanoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Systematic Fluorine Scanning of the Aryl Ring

In lead optimization programs where systematic fluorine scanning is employed to map metabolic soft spots and enhance target binding, ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate serves as the difluoro probe in a matrix that includes the non-fluorinated phenyl, 4-fluoro, and other regioisomeric difluoro building blocks. The 18 Da mass increment over the 4-fluoro analog and the vicinal fluorine arrangement enable unambiguous identification of the contribution of each fluorine atom to potency, selectivity, and pharmacokinetic parameters within a matched molecular pair analysis framework [1].

Synthesis of α-Functionalized Propanoate Derivatives via the Tertiary Alcohol Handle

The quaternary α-carbon bearing both a hydroxy group and a methyl substituent makes this compound an ideal precursor for generating α-fluoro, α-alkoxy, or α-amino propanoate derivatives. The tertiary alcohol can be converted to the corresponding α-fluoro compound using DAST (diethylaminosulfur trifluoride) chemistry, enabling access to 2-aryl-2-fluoropropanoate scaffolds that are documented pharmacophores in nonsteroidal anti-inflammatory and enzyme inhibitor programs [2]. The ethyl ester can simultaneously serve as a protected form of the carboxylic acid, allowing orthogonal functionalization strategies [3].

Isotopic Labeling for Mass Spectrometry-Based Quantitation Using the Deuterated Analog

The reported synthesis of a heptadeuterated isotopologue of this compound from d₇-isopropyl alcohol, despite the modest 6% overall yield, establishes a pathway for generating an internal standard suitable for LC-MS/MS quantitation of the parent compound in biological matrices [4]. This application is particularly relevant for ADME studies where accurate quantification of the compound in plasma, microsomal incubations, or tissue homogenates is required to derive pharmacokinetic parameters.

Prodrug Design and Membrane Permeability Optimization Using the Ester Motif

The ethyl ester functionality provides a prodrug handle for enhancing membrane permeability of α-hydroxy acid pharmacophores. In cellular assays where the corresponding free acid (3,4-difluoromandelic acid or its homologs) exhibits poor passive permeability due to ionization at physiological pH, the ethyl ester form is expected to cross lipid bilayers more efficiently, with subsequent intracellular esterase-mediated hydrolysis releasing the active α-hydroxy acid [5]. This scenario is directly supported by the ester vs. acid comparison established in Section 3 (Evidence Item 2).

Quote Request

Request a Quote for Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.